molecular formula C21H12Cl3NOS B11781769 3,6-Dichloro-N-(4'-chloro-[1,1'-biphenyl]-4-yl)benzo[b]thiophene-2-carboxamide

3,6-Dichloro-N-(4'-chloro-[1,1'-biphenyl]-4-yl)benzo[b]thiophene-2-carboxamide

Katalognummer: B11781769
Molekulargewicht: 432.7 g/mol
InChI-Schlüssel: YNEJWBBNXILNKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dichloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a benzo[b]thiophene core with multiple chlorine substitutions and a carboxamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by nucleophilic substitution reactions. The reaction conditions often require the use of strong acids like AlCl3 as a catalyst and solvents such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dichloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives .

Wissenschaftliche Forschungsanwendungen

3,6-Dichloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzo[b]thiophene-2-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action for 3,6-Dichloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzo[b]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites, altering the activity of these targets and affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3,6-Dichloro-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzo[b]thiophene-2-carboxamide apart is its benzo[b]thiophene core, which provides unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and potential pharmaceutical applications.

Eigenschaften

Molekularformel

C21H12Cl3NOS

Molekulargewicht

432.7 g/mol

IUPAC-Name

3,6-dichloro-N-[4-(4-chlorophenyl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H12Cl3NOS/c22-14-5-1-12(2-6-14)13-3-8-16(9-4-13)25-21(26)20-19(24)17-10-7-15(23)11-18(17)27-20/h1-11H,(H,25,26)

InChI-Schlüssel

YNEJWBBNXILNKF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.